Methyl 3-[2-(4-cyanobenzoyl)oxyacetyl]benzoate
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Overview
Description
Methyl 3-[2-(4-cyanobenzoyl)oxyacetyl]benzoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(4-cyanobenzoyl)oxyacetyl]benzoate typically involves multiple stepsThe reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature and pressure can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(4-cyanobenzoyl)oxyacetyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or nitrile groups, often facilitated by bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydrolyzed products such as carboxylic acids.
Scientific Research Applications
Methyl 3-[2-(4-cyanobenzoyl)oxyacetyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[2-(4-cyanobenzoyl)oxyacetyl]benzoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. The pathways include nucleophilic attack on electrophilic centers or coordination with metal catalysts in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-cyanobenzoate
- Methyl 4-formylbenzoate
- Methyl 3-(bromomethyl)benzoate
Uniqueness
Methyl 3-[2-(4-cyanobenzoyl)oxyacetyl]benzoate is unique due to its combination of ester, nitrile, and benzoyl functional groups, which provide a versatile platform for various chemical transformations. This makes it particularly valuable in synthetic organic chemistry and materials science .
Properties
IUPAC Name |
methyl 3-[2-(4-cyanobenzoyl)oxyacetyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-23-17(21)15-4-2-3-14(9-15)16(20)11-24-18(22)13-7-5-12(10-19)6-8-13/h2-9H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUUSVBSNNWOKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)COC(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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